molecular formula C18H22N2O2 B3023170 N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 436096-87-6

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B3023170
CAS No.: 436096-87-6
M. Wt: 298.4 g/mol
InChI Key: PKIFNLISLHGLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a chemical compound with the molecular formula C18H22N2O2. It is known for its unique structure, which includes an indole ring substituted with a formyl group and a methyl group, as well as a cyclohexyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation and Methylation: The indole ring is then formylated and methylated using appropriate reagents such as formic acid and methyl iodide.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an acyl chloride derivative of the indole compound.

    Formation of the Acetamide Moiety: Finally, the acetamide group is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

    N-cyclohexyl-2-(3-formyl-1H-indol-1-yl)acetamide: Lacks the methyl group on the indole ring, which may affect its chemical reactivity and biological activity.

    N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and pharmacokinetic properties.

    N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)butyramide: Has a butyramide group, potentially altering its interaction with biological targets.

Properties

IUPAC Name

N-cyclohexyl-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-16(12-21)15-9-5-6-10-17(15)20(13)11-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIFNLISLHGLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3CCCCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366134
Record name N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436096-87-6
Record name N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.